methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate
Description
Methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate is a complex organic compound characterized by a benzoate ester backbone functionalized with a carbamoyl linker and a dimethylcarbamoyl-substituted phenyl group. Its molecular structure confers unique physicochemical properties, including moderate lipophilicity and stability, which make it a candidate for pharmaceutical and agrochemical research. The compound’s key features include:
- Benzoate ester: Enhances membrane permeability and metabolic stability.
- Carbamoyl linker: Facilitates hydrogen bonding with biological targets.
- Dimethylcarbamoyl methyl group: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and interactions .
Properties
IUPAC Name |
methyl 4-[[4-[2-(dimethylamino)-2-oxoethyl]phenyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21(2)17(22)12-13-4-10-16(11-5-13)20-18(23)14-6-8-15(9-7-14)19(24)25-3/h4-11H,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLYDHJYYSBRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate typically involves multiple steps. One common method is the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 4-(dimethylcarbamoyl)benzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Key Substituents | Molecular Weight | Key Properties | Biological Activity |
|---|---|---|---|---|
| Target Compound : Methyl 4-({4-[(dimethylcarbamoyl)methyl]phenyl}carbamoyl)benzoate | 4-[(Dimethylcarbamoyl)methyl]phenyl | ~340 g/mol | High lipophilicity, metabolic stability | Potential enzyme inhibition (e.g., kinases) |
| Methyl 4-(ethylcarbamoyl)benzoate () | Ethylcarbamoyl | ~223 g/mol | Moderate solubility, lower steric hindrance | Antimicrobial activity |
| Methyl 4-((4-aminophenyl)carbamoyl)benzoate () | 4-Aminophenyl | ~292 g/mol | Enhanced hydrogen bonding, higher polarity | Anticancer activity (kinase inhibition) |
| Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate () | Trifluoroethyl | ~261 g/mol | Increased stability (electron-withdrawing CF₃) | Agrochemical applications |
| Methyl 4-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate () | Oxadiazole ring | ~353 g/mol | Rigid heterocyclic structure | Antifungal and anti-inflammatory activity |
Key Findings:
In contrast, the 4-aminophenyl analog () exhibits higher polarity, favoring aqueous solubility but limiting membrane permeability.
Reactivity and Stability :
- The trifluoroethyl substituent () enhances chemical stability due to strong electron-withdrawing effects, making it suitable for harsh industrial conditions .
- The oxadiazole-containing analog () demonstrates thermal stability but reduced synthetic accessibility .
Biological Activity :
- Carbamoyl derivatives with aromatic substituents (e.g., 4-methylbenzyl in ) show enhanced antifungal activity compared to aliphatic analogs .
- The dimethylcarbamoyl group in the target compound may confer selective enzyme inhibition, as seen in kinase-targeting analogs () .
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